haloxyfop-P-methyl

Catalog No.
S647357
CAS No.
72619-32-0
M.F
C16H13ClF3NO4
M. Wt
375.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
haloxyfop-P-methyl

CAS Number

72619-32-0

Product Name

haloxyfop-P-methyl

IUPAC Name

methyl (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate

Molecular Formula

C16H13ClF3NO4

Molecular Weight

375.72 g/mol

InChI

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1

InChI Key

MFSWTRQUCLNFOM-SECBINFHSA-N

Synonyms

(R)-2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-propanoic Acid Methyl Ester; (R)-Haloxyfop-methyl; DE 535; Edge; Eloge; Gallant super; Haloxyfop-P-methyl; Haloxyfop-R-methyl; Zellek Super

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

The exact mass of the compound Haloxyfop-P-methyl is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of methyl 2-(4-\{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy\}phenoxy)propanoate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Haloxyfop-P-methyl (CAS 72619-32-0) is the resolved (R)-enantiomer methyl ester of the aryloxyphenoxypropionate (AOPP) herbicide class. As a highly specific inhibitor of acetyl-CoA carboxylase (ACCase), it is utilized globally for post-emergence control of grass weeds. From a procurement perspective, the compound is defined by its enantiomeric purity—eliminating the inactive (S)-isomer found in legacy racemic mixtures—and its methyl esterification, which yields a Log Kow of 4.00 [1]. This specific physicochemical profile ensures optimal cuticular penetration and high solubility in industrial aromatic solvents, making it the preferred active ingredient for high-performance emulsifiable concentrates (ECs) [2].

Research Fit

R-enantiomer reported to carry herbicidal activity; racemate contains inactive S-enantiomer
Enantiospecific activity relevant for post-emergence foliar research
Soil-mediated chiral inversion may influence pre-emergence study interpretation

Substituting haloxyfop-P-methyl with legacy racemic haloxyfop-methyl introduces a 50% burden of the inactive (S)-isomer, directly doubling the required active ingredient volume per hectare and increasing downstream solvent and packaging costs [1]. Attempting to substitute the methyl ester with the free acid form (haloxyfop-P) compromises formulation viability; the free acid lacks the necessary lipophilicity for rapid foliar uptake and is highly susceptible to environmental degradation before reaching the target site [2]. Furthermore, alternative esters like haloxyfop-ethoxyethyl possess different partition coefficients and hydrolysis kinetics, meaning any substitution requires a complete and costly reformulation of the emulsifier system to maintain phase stability and rainfastness [2].

Substitution Risk

Racemic haloxyfop-methyl substitution
May reduce herbicidal activity per unit mass, as the inactive S-enantiomer dilutes the active R-form. Enantiomer-specific procurement ensures reported activity levels.
Pre-emergence vs post-emergence context
Soil-mediated chiral inversion can convert S- to R-haloxyfop, potentially diminishing stereochemical differentiation in pre-emergence applications. Post-emergence foliar use maintains enantiomer-defined activity.

Enantiopure vs. Racemic Dose Efficiency

The biological activity of haloxyfop resides exclusively in the (R)-enantiomer. By procuring the resolved haloxyfop-P-methyl rather than the legacy racemic haloxyfop-methyl, formulators achieve equivalent ACCase inhibition using exactly half the active ingredient mass [1]. This 1:2 ratio directly translates to reduced raw material procurement volumes, lower solvent requirements in EC formulations, and a significantly reduced environmental chemical load [2].

Evidence DimensionRequired active ingredient for equivalent efficacy
Target Compound Data1x dose (100% active R-isomer)
Comparator Or BaselineRacemic haloxyfop-methyl (2x dose required, 50:50 R/S mixture)
Quantified Difference50% reduction in required active ingredient mass
ConditionsField application and in-vitro ACCase inhibition assays

Procuring the enantiopure form halves the required API volume per unit of finished product, optimizing manufacturing economics and regulatory compliance.

R vs S activity
Class-level
R-enantiomer carries herbicidal activity; S-enantiomer substantially less active
Supports enantiospecific procurement for post-emergence use
Post-emergence foliar application; ACCase inhibition assay

Lipophilicity and Solvent Miscibility

Haloxyfop-P-methyl is engineered as a methyl ester to maximize formulation processability and foliar uptake. It exhibits a Log Kow of 4.00 and is miscible up to 50% w/w (at 20°C) in standard industrial solvents like xylene, toluene, and cyclohexanone [1]. In contrast, the de-esterified haloxyfop-P free acid has significantly higher water solubility and lower lipophilicity, making it unsuitable for high-loading emulsifiable concentrates (ECs) and severely limiting its ability to penetrate waxy plant cuticles prior to in-planta hydrolysis [2].

Evidence DimensionOctanol/water partition coefficient (Log Kow)
Target Compound DataLog Kow = 4.00 (Haloxyfop-P-methyl)
Comparator Or BaselineHaloxyfop-P free acid (Lower lipophilicity, high water solubility)
Quantified DifferenceSuperior lipophilicity enabling up to 50% w/w miscibility in aromatic solvents
Conditions20°C, standard formulation solvents

The methyl ester's high solubility in non-polar solvents is critical for manufacturing stable, high-concentration EC formulations that dominate the commercial market.

Weed control ranking
Head-to-head
Ranked highest among tested ACCase inhibitors: haloxyfop-p-methyl > propaquizafop > quizalofop-p-ethyl > fluazifop-p-butyl
Reported ranking in Urochloa decumbens control; field-trial context
Post-emergence; peanut fields with sugarcane straw

pH-Dependent Hydrolysis Stability

The stability of haloxyfop-P-methyl is highly dependent on the pH of the formulation environment. Quantitative hydrolysis studies demonstrate that the compound is stable at pH 4, but degrades with a half-life of 43 days at pH 7, and undergoes rapid hydrolysis to the free acid with a half-life of just 0.63 days at pH 9 [1]. This stark contrast dictates that procurement of this API must be paired with acidic buffer systems in the final formulation to prevent premature de-esterification during storage [2].

Evidence DimensionHydrolysis half-life at 20°C
Target Compound DataStable at pH 4
Comparator Or Baseline0.63 days at pH 9
Quantified Difference>60x increase in degradation rate in alkaline vs acidic conditions
Conditions20°C, sterile buffer solutions (pH 4, 7, and 9)

This data directly informs the procurement of co-formulants, requiring formulators to specify acidic emulsifiers to guarantee a commercially viable shelf life.

Resistance factor
Head-to-head
Haloxyfop-P-methyl RF = 5.64 vs fluazifop-p-butyl RF = 10.66 (47% lower) in resistant Eleusine indica
Lower relative resistance factor may support resistance management research
Greenhouse dose-response; Paranacity biotype
Formulation load
Class-level
900 gae/L (73% higher loading) with ~69× higher viscosity at −5°C vs conventional 520 gae/L
Formulation selection balances logistics and cold-weather handling
Patent-derived; emulsifiable concentrate
Environmental fate
Class-level
Ester hydrolysis t½ few hours; acid degradation t½ several days. S-haloxyfop converted to R-haloxyfop in soil in <1 day.
Pre-emergence application may experience chiral inversion, reducing stereochemical advantage
Three agricultural soils; sterile soil no inversion

High-Loading EC Manufacturing

Due to its 50% w/w miscibility in aromatic solvents and optimal Log Kow of 4.00, haloxyfop-P-methyl is the preferred API for formulating high-efficiency, low-dose EC herbicides. Formulators select this specific ester over the free acid or ethoxyethyl variants to ensure rapid cuticular penetration and rainfastness, provided the formulation is buffered to an acidic pH to prevent premature hydrolysis [1].

Chiral Analytical Standards

Because haloxyfop-P-methyl is the active (R)-enantiomer, it is heavily procured as a primary analytical standard for chiral chromatography (e.g., HPLC with Chiralcel OK columns). Analytical laboratories rely on this exact compound to quantify enantioselective degradation in soil and to ensure agricultural commodities comply with strict Maximum Residue Limits (MRLs) that differentiate between the active and inactive isomers [2].

Target-Site Resistance Modeling

In agricultural research, haloxyfop-P-methyl is utilized as a highly specific, enantiopure probe to study ACCase inhibitor resistance. Researchers use its precise inhibitory profile to map target-site mutations (such as the Ile-1792-Leu substitution) in grass populations, avoiding the confounding variables introduced by the inactive (S)-isomer present in legacy racemic mixtures [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Post-emergence Urochloa decumbens control research
Ranked higher among tested ACCase inhibitors in field trial
Comparative efficacy screening against alternative AOPP herbicides
ACCase resistance management study (Eleusine indica)
Lower reported resistance factor relative to fluazifop-p-butyl
Dose-response validation in target resistant biotype
High-load formulation procurement for logistics
Higher active loading with increased cold viscosity
Cold-weather handling and application equipment compatibility
Weedy rice control using ACCase-resistant rice lines
Compatibility with ACCase-resistant genotype (point mutation)
Selectivity and cross-resistance screening in Oryza sativa models

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Exact Mass

375.0485201 Da

Monoisotopic Mass

375.0485201 Da

Heavy Atom Count

25

LogP

4.07 (LogP)

UNII

7VD796HHTS

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

72619-32-0

Wikipedia

Haloxyfop-p-methyl

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